molecular formula C14H13NO B11893260 N-(1-(Naphthalen-2-YL)vinyl)acetamide

N-(1-(Naphthalen-2-YL)vinyl)acetamide

Cat. No.: B11893260
M. Wt: 211.26 g/mol
InChI Key: WQZHIQOMXNMWGW-UHFFFAOYSA-N
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Description

Contextualization within Enamide Chemistry

Enamides are a class of organic compounds characterized by an amide group directly attached to a carbon-carbon double bond (a vinylic position). They are considered electron-rich alkenes and serve as highly useful nucleophiles in a variety of chemical transformations. Specifically, N-(1-(naphthalen-2-yl)vinyl)acetamide is classified as a C-Nucleophile within the enamide family. uni-muenchen.de This classification highlights the potential for the vinylic carbon atom alpha to the nitrogen to act as the primary site of reactivity, participating in reactions with a wide range of electrophiles. The reactivity of enamides is often tunable, influenced by the substituents on both the nitrogen and the double bond, making them versatile intermediates in the synthesis of alkaloids, amino acids, and other nitrogen-containing compounds.

Structural Significance of Naphthalene (B1677914) and Vinyl Moieties in Organic Synthesis

The structure of this compound is defined by two key components that impart significant functionality: the naphthalene group and the vinyl group.

The naphthalene moiety is a polycyclic aromatic hydrocarbon (PAH) consisting of two fused benzene (B151609) rings. vedantu.comalgoreducation.com This extended π-conjugated system is fundamental to the molecule's electronic character and stability. algoreducation.comfiveable.me Naphthalene is generally more reactive than a single benzene ring because one of the rings can undergo a reaction without completely losing its aromatic stabilization. vedantu.com This property, combined with its rigid, planar structure, makes naphthalene and its derivatives valuable components in the synthesis of dyes, pharmaceuticals, and materials. algoreducation.compharmaguideline.com In this compound, the naphthalene group acts as a large, sterically demanding substituent that can influence the stereochemical outcome of reactions. Its extended aromatic system also modulates the electronic properties of the adjacent vinyl group.

The vinyl moiety (–CH=CH2) is an alkene functional group that serves as a critical reactive handle. wikipedia.org In the context of this molecule, the vinyl group is part of the enamide system, making it electron-rich and susceptible to electrophilic attack. Vinyl groups are known to participate in a wide array of synthetic transformations. They can undergo polymerization to form vinyl polymers, and their reactivity can be harnessed for various addition and coupling reactions. wikipedia.org When adjacent to an electron-withdrawing group, they can participate in conjugate additions. wikipedia.org Furthermore, the vinyl linker provides a short, rigid connection between the bulky naphthalene core and the functional acetamide (B32628) group, defining the spatial relationship between these two key parts of the molecule.

Overview of Current Academic Research Directions

While specific, dedicated research on this compound is not extensively documented in publicly available literature, its structural components suggest several potential avenues for academic investigation. The general reactivity of enamides, vinyl groups, and naphthalene derivatives allows for informed speculation on its possible applications in synthesis and materials science.

One promising research direction lies in its use as a precursor for complex, nitrogen-containing heterocyclic compounds. The enamide functionality is a well-established building block for constructing rings like pyrroles and imidazoles. nih.gov For instance, research on vinyl azides, which share the vinyl-nitrogen bond, shows their utility in forming a variety of heterocyclic systems through cyclization pathways. nih.gov Similarly, this compound could be explored as a substrate in transition-metal-catalyzed cyclization or annulation reactions to generate novel, naphthalene-fused heterocycles.

Another area of potential research is in polymer chemistry. The presence of a vinyl group suggests that this compound could serve as a monomer. wikipedia.org Polymerization would lead to a polymer with large, pendant naphthalene groups, which could confer unique photophysical or thermal properties to the resulting material. Research into related N-vinylacetamide polymers has highlighted their utility in various applications, suggesting that new monomers are of academic interest. wikipedia.orgwikipedia.org

Finally, the combination of a naphthalene ring and an acetamide group hints at potential applications in medicinal chemistry. Naphthalene acetamide derivatives, though structurally different by lacking the vinyl linker, have been synthesized and evaluated for their antiproliferative activities against cancer cell lines. nih.gov This suggests that this compound could be investigated as a scaffold for developing new biologically active agents, where the specific geometry and electronic nature of the enamide linkage might lead to novel structure-activity relationships.

Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

N-(1-naphthalen-2-ylethenyl)acetamide

InChI

InChI=1S/C14H13NO/c1-10(15-11(2)16)13-8-7-12-5-3-4-6-14(12)9-13/h3-9H,1H2,2H3,(H,15,16)

InChI Key

WQZHIQOMXNMWGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=C)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Synthetic Methodologies for N 1 Naphthalen 2 Yl Vinyl Acetamide and Its Analogues

Direct Synthesis Approaches and Optimizations

Direct methods for the synthesis of N-vinylamides, including N-(1-(naphthalen-2-yl)vinyl)acetamide, often involve the reaction of a ketone precursor with an amine source and an acetylating agent. One plausible and effective direct approach is the reductive acylation of the corresponding ketoxime. This method has been shown to be a facile and practical route for preparing N-acetyl α-arylenamides.

The synthesis would commence with the preparation of 2-acetylnaphthalene oxime from 2-acetylnaphthalene. This intermediate can then undergo reductive acylation. A noteworthy optimization of this type of reaction involves the use of ferrous acetate (Fe(OAc)₂) as the reducing reagent in the presence of acetic anhydride. This approach is advantageous as it proceeds under mild conditions, simplifies purification procedures, and generally affords high yields of the desired N-acetyl enamide. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere.

A general scheme for this direct synthesis is presented below:

Scheme 1: Synthesis of this compound from 2-Acetylnaphthalene Oxime

Optimization of this process would involve fine-tuning the reaction temperature, stoichiometry of reagents, and choice of solvent to maximize the yield and purity of this compound.

Catalytic Synthetic Transformations

Catalytic methods, particularly those employing transition metals, represent the forefront of synthetic strategies for constructing C-N bonds and are highly applicable to the synthesis of this compound and its analogues. These reactions are prized for their efficiency, selectivity, and functional group tolerance.

A diverse array of transition metals, including palladium, ruthenium, rhodium, and copper, have been successfully employed to catalyze the formation of enamides and related structures. These catalytic cycles often involve steps such as oxidative addition, migratory insertion, and reductive elimination, or C-H activation pathways.

Palladium catalysis is a cornerstone of modern organic synthesis and offers several powerful strategies for the formation of this compound. Two of the most prominent methods are the Heck reaction and the Buchwald-Hartwig amination.

The Heck reaction can be envisioned as the coupling of a naphthalene-containing halide or triflate with N-vinylacetamide. For instance, 2-bromonaphthalene or 2-naphthyl triflate could be reacted with N-vinylacetamide in the presence of a palladium catalyst, a phosphine ligand, and a base. This would lead to the formation of the desired product through a vinyl substitution pathway. Highly regioselective and efficient Heck reactions of aryl triflates with N-acyl-N-vinylamines have been achieved using catalyst systems such as Pd₂(dba)₃ with dppf as the ligand.

The Buchwald-Hartwig amination provides an alternative and powerful route. This reaction involves the palladium-catalyzed cross-coupling of an amine with an aryl or vinyl halide/triflate. In the context of synthesizing this compound, this could involve the coupling of acetamide (B32628) with a 2-vinylnaphthalene derivative bearing a leaving group on the vinyl carbon, or more practically, the coupling of 2-halonaphthalene with N-vinylacetamide. The latter is a well-established method for the synthesis of N-aryl enamides. The choice of palladium precursor, ligand, and base is crucial for the success of this transformation. Modern catalyst systems, often employing sterically hindered and electron-rich phosphine ligands, have significantly expanded the scope and utility of this reaction.

A representative table of palladium-catalyzed cross-coupling reactions for the synthesis of related enamides is provided below:

Catalyst SystemReactantsProduct TypeReference
Pd₂(dba)₃ / dppfAryl triflate, N-vinylacetamideN-aryl enamideGeneral Heck methodology
Pd(OAc)₂ / Buchwald-type ligandAryl halide, N-vinylacetamideN-aryl enamideGeneral Buchwald-Hartwig amination

Ruthenium catalysts have emerged as powerful tools for C-H activation and functionalization, offering a direct and atom-economical approach to forming new bonds. For the synthesis of this compound, a ruthenium-catalyzed C-H activation strategy could be employed. This would involve the direct coupling of a naphthalene (B1677914) C-H bond with a vinyl acetamide species.

Another potential ruthenium-catalyzed route is the hydroamination of 2-ethynylnaphthalene with acetamide. Ruthenium catalysts are known to promote the addition of N-H bonds across alkynes, which would yield the desired enamide product. The regioselectivity of this addition would be a key factor to control.

While the synthesis of racemic this compound is the primary focus, it is important to note the potential for enantioselective transformations in related systems. N-vinyl acetamides are valuable precursors for the synthesis of chiral amines through asymmetric hydrogenation.

Rhodium complexes bearing chiral phosphine ligands are highly effective catalysts for the enantioselective hydrogenation of enamides. If this compound were to be synthesized, it could subsequently be used as a substrate in a rhodium-catalyzed asymmetric hydrogenation to produce the corresponding chiral N-acetylated amine with high enantiomeric excess. This two-step sequence represents a powerful strategy for accessing valuable chiral building blocks.

The success of such a hydrogenation is highly dependent on the choice of the chiral ligand. A variety of chiral diphosphine ligands, such as those based on the BINAP or DuPhos scaffolds, have been successfully employed in the asymmetric hydrogenation of α-arylenamides.

CatalystSubstrateProductEnantiomeric Excess (ee)
[Rh(COD)(chiral diphosphine)]BF₄α-Aryl enamideChiral N-acetyl amine>95%

Copper catalysis offers a cost-effective and versatile alternative to palladium and rhodium for various organic transformations. In the context of synthesizing this compound and its analogues, copper-catalyzed reactions could be employed in several ways.

One potential application is in Ullmann-type cross-coupling reactions. A copper-catalyzed coupling of 2-bromonaphthalene with N-vinylacetamide could, in principle, yield the target compound. While palladium is more commonly used for such transformations, advancements in copper catalysis, particularly with the use of appropriate ligands, have made these reactions more feasible.

Furthermore, copper catalysts are known to promote cyclization and annulation reactions. While not directly leading to this compound, these strategies could be used to synthesize more complex heterocyclic structures starting from this enamide. For instance, intramolecular C-H amination or cyclization reactions of appropriately substituted N-(naphthalen-2-yl)vinyl)acetamide derivatives could be catalyzed by copper complexes to afford novel nitrogen-containing polycyclic aromatic compounds.

Photocatalytic Methodologies (e.g., Heck-Type Alkylation)

Visible-light photocatalysis has emerged as a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds under mild conditions. While a direct photocatalytic Heck-type alkylation for the synthesis of this compound is not extensively documented, the principles of this methodology can be applied. Photocatalytic Heck-type reactions often involve the generation of a radical species from a suitable precursor, which then adds to an alkene.

In a potential pathway, a naphthalene-containing precursor could be converted into a naphthalenyl radical via a photoredox cycle. This radical could then undergo a Giese-type addition to an N-vinylacetamide substrate. The success of such a reaction would depend on the choice of photocatalyst, solvent, and the specific naphthalene precursor used. Recent advancements in visible-light-induced syntheses of enamides demonstrate the feasibility of such transformations, often utilizing photosensitizers to generate the reactive intermediates. rsc.org For instance, visible light-induced processes have been developed for the synthesis of (Z)-β-iodoenamides from N-vinyl amides, showcasing the amenability of the enamide functional group to radical additions under photocatalytic conditions. rsc.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on reducing waste, avoiding hazardous solvents, and utilizing efficient catalytic systems.

Solvent-Free Reaction Protocols

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry, minimizing the environmental impact of chemical processes. researchgate.net The synthesis of enamines and enamides can often be achieved under solvent-free conditions, for example, through the use of ball milling. organic-chemistry.org This technique utilizes mechanical energy to promote reactions between solid reactants, often leading to quantitative conversions in short reaction times without the need for catalysts or bases. organic-chemistry.org While a specific protocol for this compound is not detailed, the general methodology of reacting an appropriate naphthalene-derived ketone with acetamide under solvent-free conditions, potentially with a dehydrating agent, presents a viable and environmentally friendly synthetic route. Another approach involves the water-assisted transamidation of enaminones with primary amides, which can be conducted in the absence of metal reagents, offering a practical and green synthesis of valuable enamides. nih.govacs.org

Heterogeneous Catalysis for Sustainable Production

Heterogeneous catalysts are crucial for sustainable chemical production as they can be easily separated from the reaction mixture and reused, reducing waste and cost. In the context of enamide synthesis, heterogeneous catalysts have been successfully employed. For example, a gold-on-titanium dioxide (Au/TiO2) catalyst has been used for the stereoselective hydrogenation of ynamides to Z-enamides. organic-chemistry.orgnih.gov This method uses a commercially available and recyclable catalyst with a safe hydrogen source, ammonium formate. organic-chemistry.orgnih.gov For the synthesis of this compound, a potential heterogeneous catalytic approach could involve the coupling of 2-acetylnaphthalene with acetamide in the presence of a solid acid or base catalyst. The use of heterogeneous Lewis acid catalysts, such as Nb2O5, has proven effective in the direct synthesis of amides and imides, demonstrating tolerance to basic molecules present in the reaction mixture. researchgate.net

Advanced Organic Synthetic Strategies

Modern organic synthesis continually evolves, offering novel and efficient methods for the construction of complex molecules.

Hypervalent Iodane Mediated Reactions

Hypervalent iodine reagents have gained prominence as versatile and environmentally benign alternatives to heavy metal oxidants in a variety of organic transformations. nih.govacs.org These reagents can mediate a range of reactions, including the synthesis of complex heterocyclic and polycyclic aromatic systems. A notable application is the hypervalent iodine(III)-mediated benzannulation of enamines with alkynes, which provides a pathway to polysubstituted naphthalene derivatives. nih.gov In a hypothetical synthesis of this compound, a hypervalent iodine reagent could be employed to promote the coupling of a suitable naphthalene precursor with a vinylacetamide equivalent. The reactivity of hypervalent iodine compounds in mediating alkene difunctionalization also presents a potential route for the diastereoselective synthesis of related structures. rsc.org

Click Chemistry Applications in Naphthalene-Acetamide Conjugation

Click chemistry has emerged as a powerful and versatile strategy in medicinal chemistry and materials science for the efficient synthesis of complex molecules. dergipark.org.trnih.gov Among the various click reactions, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent, enabling the formation of a stable 1,2,3-triazole ring that links two different molecular fragments. nih.govresearchgate.netnih.gov This methodology has been successfully applied to the synthesis of various naphthalene-acetamide conjugates, offering a modular approach to create libraries of compounds with potential biological activities. researchgate.netresearchgate.net

The core principle of applying CuAAC to naphthalene-acetamide conjugation involves the reaction of a naphthalene derivative bearing a terminal alkyne or an azide group with an acetamide derivative functionalized with the complementary azide or alkyne group. The reaction is typically carried out under mild conditions, is highly regioselective, and provides high yields, making it an attractive method for drug discovery and development. researchgate.netnih.gov

A notable application of this strategy is the synthesis of 2-[5-(1-formyl-naphthalen-2-yloxymethyl)- researchgate.netresearchgate.netnih.govtriazole-1-yl]-substituted phenyl acetamides. In this work, 2-(prop-2-ynyloxy)naphthalene-1-carbaldehyde, a naphthalene derivative containing an alkyne group, was reacted with various 2-azido-N-phenylacetamide derivatives. researchgate.net This CuAAC reaction efficiently linked the naphthalene and acetamide moieties through a triazole bridge. The resulting conjugates were then evaluated for their potential as anticancer agents. researchgate.net

The versatility of the click chemistry approach allows for the facile introduction of a wide range of substituents on both the naphthalene and acetamide portions of the molecule. This modularity is a significant advantage in structure-activity relationship (SAR) studies, where the impact of different functional groups on the biological activity of the conjugates can be systematically investigated. researchgate.net

Below is a data table summarizing representative examples of naphthalene-acetamide conjugates synthesized via click chemistry, highlighting the diversity of the reacting components.

Naphthalene ReactantAcetamide ReactantResulting Conjugate StructureCatalyst SystemReference
2-(prop-2-ynyloxy)naphthalene-1-carbaldehyde2-azido-N-phenylacetamide derivatives2-[5-(1-formyl-naphthalen-2-yloxymethyl)- researchgate.netresearchgate.netnih.govtriazole-1-yl]-substituted phenyl acetamidesCopper(I) researchgate.net

Table 1: Examples of Naphthalene-Acetamide Conjugates Synthesized via CuAAC

The research in this area demonstrates that click chemistry serves as an efficient and reliable tool for the conjugation of naphthalene and acetamide scaffolds. researchgate.net The resulting triazole-linked conjugates represent a class of compounds with potential for further investigation in various fields, particularly in the development of new therapeutic agents. researchgate.netresearchgate.net

Reactivity and Organic Reaction Mechanisms of N 1 Naphthalen 2 Yl Vinyl Acetamide

Electrophilic and Nucleophilic Reactivity of the Enamide System

The enamide system in N-(1-(Naphthalen-2-YL)vinyl)acetamide possesses both nucleophilic and electrophilic character. The nitrogen atom's lone pair of electrons can delocalize into the vinyl group's π-system, increasing the electron density of the double bond and making it susceptible to attack by electrophiles. This nucleophilicity is a key feature of enamide reactivity.

Free Radical Reaction Pathways (e.g., Photoredox-Induced Radical Shifts)

This compound can participate in free radical reactions, particularly those initiated by photoredox catalysis. nih.govnih.govresearchgate.net In these processes, a photocatalyst, upon excitation by light, can facilitate single-electron transfer (SET) reactions. For instance, the enamide's double bond can undergo radical addition.

A general mechanism involves the photocatalytically generated radical adding to the carbon-carbon triple bond of an alkyne to produce a vinyl radical. nih.govnih.gov This reactive intermediate can then undergo various cascade annulations. nih.govnih.gov For example, a β-oxyvinyl radical, formed from the addition of a pyridine (B92270) N-oxy radical to a triple bond, can initiate a cascade of reactions. nih.govnih.gov

C-H Activation and Functionalization Mechanisms

The naphthalene (B1677914) ring and the vinyl group of this compound offer sites for C-H activation and functionalization, often catalyzed by transition metals like rhodium, ruthenium, and palladium. organic-chemistry.orgmdpi.comnih.govscilit.comrsc.org The acetamide (B32628) group can act as a directing group, facilitating the selective activation of a specific C-H bond, typically at the ortho position of the naphthalene ring.

This chelation-assisted strategy allows for the introduction of various functional groups or the construction of new rings. For instance, rhodium(III)-catalyzed C-H activation/annulation reactions have been employed for the synthesis of isoquinolones, where the enamide can react with alkynes or other coupling partners. organic-chemistry.orgmdpi.com

Derivatization Reactions of the Vinyl and Acetamide Moieties

The vinyl and acetamide moieties of this compound are amenable to a range of derivatization reactions, allowing for the synthesis of a diverse array of new compounds.

Olefinic Functionalization (e.g., Trifluoromethylation, Thiocyanoamination)

The double bond of the enamide is a prime site for functionalization. While specific examples for this compound are not detailed in the provided results, analogous enamides undergo reactions such as trifluoromethylation and thiocyanoamination. These reactions introduce important functional groups that can significantly alter the molecule's properties.

Arylsulfonylation of Enamides

The arylsulfonylation of enamides is another important transformation. This reaction typically involves the addition of a sulfonyl group to the enamide, often at the nitrogen atom, leading to the formation of N-sulfonylated enamides.

Cyclization and Annulation Reactions for Heterocycle Formation (e.g., Oxazoles, Imidazoles, Pyrimidines, Isoquinolones, Pyridones)

This compound is a valuable precursor for the synthesis of various heterocyclic compounds through cyclization and annulation reactions. nih.govresearchgate.netnih.govresearchgate.netrsc.org The enamide functionality provides a reactive handle for intramolecular and intermolecular cyclizations.

Table 1: Heterocyclic Systems Synthesized from this compound and Related Enamides

HeterocycleReaction TypeKey Reagents/CatalystsRef.
Oxazoles Cyclization of N-propargylamidesPhI(OAc)2, LiI rsc.org
Imidazoles Multi-component reactionEthyl cyanoacetate, ethyl glycinate (B8599266) hydrochloride nih.gov
Pyrimidines Light-induced one-pot synthesis from vinyl azidesDBU, DDQ or Cs2CO3, air rsc.org
Isoquinolones Rh(III)-catalyzed C-H activation/annulation[Cp*RhCl2]2, alkynes organic-chemistry.orgmdpi.com
Pyridones [4+2] annulation of in situ generated azadienesN-propargylamines, active methylene (B1212753) compounds organic-chemistry.org

Detailed research findings indicate that rhodium-catalyzed C-H activation and annulation of benzamides with enamides can lead to the formation of isoquinolones. organic-chemistry.org Similarly, various strategies for the synthesis of pyridones from enamide-like precursors have been developed, including [4+2] annulation reactions. organic-chemistry.orgnih.gov The synthesis of imidazoles can be achieved through multi-component reactions involving related acetamide structures. nih.gov Furthermore, light-induced protocols have been developed for the synthesis of pyrimidines from vinyl azides, which share structural similarities with enamides. rsc.org The formation of oxazoles can be accomplished through the cyclization of N-propargylamides, a related class of compounds. rsc.org

Mechanistic Investigations through Experimental and Computational Approaches

As of the current body of scientific literature, there are no specific experimental or computational mechanistic investigations reported for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

1D NMR (¹H, ¹³C) Chemical Shift Assignments and Structural Interpretation

A ¹H NMR spectrum of N-(1-(Naphthalen-2-YL)vinyl)acetamide would be expected to show distinct signals corresponding to the vinyl protons, the acetamide (B32628) methyl protons, and the aromatic protons of the naphthalene (B1677914) ring. The integration of these signals would confirm the number of protons in each environment, and their splitting patterns (multiplicity) would reveal neighboring proton interactions, aiding in the assignment of each signal to a specific proton in the molecule.

Similarly, a ¹³C NMR spectrum would provide a peak for each unique carbon atom in the molecule. The chemical shifts of these peaks would indicate the type of carbon (e.g., aromatic, vinyl, carbonyl, methyl), offering a complete carbon skeleton map.

Hypothetical ¹H and ¹³C NMR Data:

Without experimental data, we can only predict the expected regions for the signals based on the structure of this compound.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Acetamide CH₃~2.0~24
Vinyl CH₂~5.0 - 6.0~110 - 120
Naphthalene H~7.4 - 8.0~125 - 135
Carbonyl C=O-~169
Vinyl C-N-~140 - 150

Note: These are predicted values and actual experimental data may vary.

2D NMR Techniques (e.g., HMBC, APT) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, 2D NMR techniques are indispensable. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal long-range (2-3 bond) correlations between protons and carbons, confirming the link between the acetamide group, the vinyl group, and the naphthalene ring. Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments would differentiate between CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum. Currently, no 2D NMR data for this compound has been found in the public domain.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the FT-IR spectrum would be expected to show key absorption bands for the N-H stretch of the amide, the C=O stretch of the amide (Amide I band), the N-H bend (Amide II band), C=C stretching of the vinyl and aromatic groups, and C-H stretching and bending vibrations.

Expected FT-IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch3200 - 3400
Aromatic C-H Stretch3000 - 3100
Alkyl C-H Stretch2850 - 3000
C=O Stretch (Amide I)1630 - 1680
N-H Bend (Amide II)1550 - 1640
C=C Stretch (Aromatic)1400 - 1600
C=C Stretch (Vinyl)~1620

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the naphthalene and vinyl groups. To date, no published FT-IR or Raman spectra for this specific compound are available.

Electronic Spectroscopy (UV-Visible) for Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems, which act as chromophores. The naphthalene ring system and the vinyl acetamide moiety in this compound constitute a conjugated system that would absorb UV radiation. The spectrum would be expected to show characteristic π-π* transitions for the naphthalene ring, and the conjugation with the vinyl acetamide group might lead to a shift in the absorption maxima compared to unsubstituted naphthalene. No experimental UV-Visible spectral data for this compound has been identified.

Mass Spectrometry (HRMS, QTOF) for Molecular Formula Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often using a Quadrupole Time-of-Flight (QTOF) analyzer, can provide a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For this compound (C₁₄H₁₃NO), HRMS would confirm the exact mass, providing strong evidence for its identity. A search of public databases did not yield any mass spectrometry data for this compound.

X-ray Crystallography for Precise Molecular Architecture

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Precise measurements of bond lengths, bond angles, and dihedral angles are fundamental to describing the geometry of a molecule. This information is typically obtained through single-crystal X-ray diffraction analysis. In the absence of specific crystallographic data for this compound, the exact values for these parameters for this specific molecule remain undetermined.

For illustrative purposes, a general understanding of typical bond lengths and angles in related fragments can be considered. For instance, in simple amides like acetamide, the C-C bond is approximately 1.519 Å, the C-N bond is around 1.380 Å, and the C=O double bond is about 1.220 Å. The bond angles are approximately 115.1° for C-C-N and 122.9° for C-C=O. However, the substitution pattern in this compound, particularly the vinyl group and the bulky naphthalene substituent, would significantly influence these values.

Table 1: Illustrative Bond Lengths (Data Not Available for Target Compound)

Atom 1 Atom 2 Bond Type Typical Length (Å)
C(vinyl) C(naphthyl) C-C ~1.48
C(vinyl) N(amide) C-N ~1.40
C(amide) N(amide) C-N ~1.33

Table 2: Illustrative Bond Angles (Data Not Available for Target Compound)

Atom 1 Atom 2 Atom 3 Typical Angle (°)
C(naphthyl) C(vinyl) N(amide) ~120
C(vinyl) N(amide) C(amide) ~125

Table 3: Illustrative Dihedral Angles (Data Not Available for Target Compound)

Atom 1 Atom 2 Atom 3 Atom 4 Description Typical Angle (°)
C(naphthyl) C(vinyl) N(amide) C(amide) Defines orientation of amide relative to naphthalene Varies with conformation

Note: The data in the tables above are hypothetical and based on general values for similar chemical fragments. They are not experimentally determined values for this compound.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The molecular structure of this compound is conducive to various intermolecular interactions that would govern its solid-state packing and physical properties. The amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing for the formation of hydrogen-bonded chains or networks in the crystalline state.

Furthermore, the extensive π-system of the naphthalene ring makes it a prime candidate for π-π stacking interactions. These non-covalent interactions, arising from the electrostatic and dispersion forces between aromatic rings, are a significant driving force in the crystal engineering of naphthalene derivatives. The stacking can occur in various geometries, such as face-to-face or offset, and would play a crucial role in the supramolecular assembly of the compound. The interplay between hydrogen bonding and π-π stacking would ultimately determine the crystal packing motif.

Emerging Techniques (e.g., Microcrystal Electron Diffraction - MicroED) for Challenging Samples

For compounds like this compound, for which obtaining single crystals suitable for conventional X-ray diffraction may be challenging, emerging techniques like Microcrystal Electron Diffraction (MicroED) offer a powerful alternative. MicroED can determine the high-resolution atomic structure from nanocrystals, which are significantly smaller than those required for X-ray crystallography. This technique has been successfully applied to a wide range of organic molecules and could be instrumental in elucidating the detailed solid-state structure of this compound should suitable microcrystals be prepared.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

DFT is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying medium-sized organic molecules. A typical DFT study provides fundamental information about a molecule's structure and electronic nature.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For a flexible molecule like N-(1-(Naphthalen-2-YL)vinyl)acetamide, which has several rotatable bonds, a conformational analysis is crucial. This would involve systematically rotating the bonds—such as the C-N amide bond, the vinyl-naphthalene bond, and the acetyl methyl group—to identify all stable conformers and determine their relative energies. Such an analysis, which has been performed for other amides, would reveal the preferred shape of the molecule in the gas phase or in solution. scielo.brnih.gov Currently, no published data exists detailing the optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) or the conformational landscape for this compound.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)

Once the optimized geometry is obtained, its electronic properties can be calculated. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity, kinetic stability, and the energy required for electronic excitation. researchgate.netijasret.com A small gap typically suggests higher reactivity. nih.govnih.gov For many related aromatic and amide-containing compounds, these orbitals have been visualized and their energies calculated to predict reactivity. nih.govresearchgate.net However, for this compound, the specific energies of the HOMO and LUMO and the resulting energy gap have not been reported.

A data table for such findings would typically look like this:

ParameterCalculated Value (eV)
EHOMOData not available
ELUMOData not available
Energy Gap (ΔE)Data not available
Table 1: Hypothetical table of Frontier Molecular Orbital energies for this compound. Actual data is not currently available in published literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. guidechem.com It uses a color scale to indicate regions of negative and positive electrostatic potential, which are invaluable for predicting how a molecule will interact with other molecules. ambeed.com Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). nih.govsigmaaldrich.com For related acetamides and naphthalenes, MEP maps identify the electronegative oxygen and nitrogen atoms as sites of negative potential. nih.govsigmaaldrich.com A MEP analysis for this compound would pinpoint the reactive sites, but no such map has been published.

Prediction of Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge separation, characteristics potentially present in this compound, are often investigated for their nonlinear optical (NLO) properties. Computational methods can predict NLO behavior by calculating parameters like the first-order hyperpolarizability (β). analis.com.my A high β value suggests that the material could be useful in technologies like optical switching. researchgate.net Studies on other organic molecules show that DFT calculations are a reliable tool for predicting these properties. analis.com.mydergipark.org.tr There is currently no available data on the calculated NLO properties of the title compound.

A hypothetical data table for NLO properties might include:

ParameterCalculated Value (esu)
Dipole Moment (μ)Data not available
First Hyperpolarizability (β)Data not available
Table 2: Hypothetical table of Nonlinear Optical properties for this compound. No specific research data is available.

Advanced Wave Function Analysis

Beyond standard DFT, more advanced techniques can provide a deeper understanding of the electron distribution and bonding within a molecule.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that map the regions in a molecule where there is a high probability of finding a localized electron pair. ijasret.commdpi.com These maps provide a clear chemical picture of core electrons, covalent bonds, and lone pairs, offering a more detailed view of bonding than orbital analysis alone. ijasret.com While these methods have been applied to various organic systems to clarify bonding patterns, no ELF or LOL analysis for this compound has been documented in the scientific literature.

A comprehensive theoretical and computational investigation of this compound is a clear gap in the current scientific literature. While the methodologies for such a study are well-established and have been applied to numerous related compounds, the specific application to this molecule, which would provide detailed insights into its structure, reactivity, and electronic properties, remains to be performed and published.

No Published Research Found for "this compound" Using Specified Computational Chemistry Methods

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research on the chemical compound This compound that utilizes the specific theoretical and computational chemistry methodologies requested. The specified analyses, including Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) analysis, Quantum Theory of Atoms in Molecules (QTAIM), computational modeling of reaction mechanisms and transition states, and the computational investigation of intermolecular interactions for scaffold design, have not been applied to this particular compound in any published studies.

This absence of data prevents the creation of a scientifically accurate and detailed article adhering to the provided outline. The generation of content for the requested sections would require speculative or fabricated information, which falls outside the scope of factual reporting.

While general principles of these computational methods are well-established, their specific application and the resulting data are unique to the molecule being studied. Without dedicated research on "this compound," it is not possible to provide the detailed findings, data tables, and in-depth analysis required.

Therefore, the requested article focusing on the theoretical and computational chemistry studies of "this compound" cannot be generated at this time. Further research would need to be conducted and published by the scientific community before such an analysis is possible.

Polymerization Chemistry and Applications in Advanced Materials Science

Radical Polymerization of N-(1-(Naphthalen-2-YL)vinyl)acetamide

There is currently no specific research data available in the public domain detailing the radical polymerization of this compound. The kinetics, mechanism, and the resulting polymer characteristics have not been documented in peer-reviewed literature.

While the polymerization of related N-vinylamides, such as N-vinylacetamide (NVA) and N-methyl-N-vinylacetamide (NMVA), has been studied, the influence of the bulky, aromatic naphthalen-2-yl substituent on the vinyl group of this compound would be expected to significantly impact its reactivity and the properties of the corresponding polymer. Steric hindrance from the naphthalene (B1677914) group could affect the rate of polymerization and the achievable molecular weight of the polymer.

Copolymerization Studies with Other Vinyl Monomers

Detailed studies on the copolymerization of this compound with other vinyl monomers have not been reported in the available scientific literature. Consequently, reactivity ratios, copolymer compositions, and the properties of such copolymers remain uncharacterized.

Synthesis and Characterization of Poly(N-vinylacetamide) Derivatives

The synthesis and characterization of the homopolymer, poly(this compound), have not been described in the accessible literature. Therefore, data on its molecular weight, polydispersity, thermal properties (such as glass transition temperature), and spectroscopic characteristics are not available.

Functional Hydrogel Formation and Properties

There is no information available regarding the use of this compound in the formation of functional hydrogels. The potential for this monomer to be incorporated into hydrogel networks, and the properties of such materials, remains an unexplored area of research.

Role as Organic Building Blocks for Designing Complex Organic Scaffolds

This compound is classified as an organic building block, suggesting its potential use in synthetic organic chemistry. ambeed.com However, specific examples or detailed methodologies for its application in the design and synthesis of complex organic scaffolds are not documented in the searched scientific literature.

Future Directions and Interdisciplinary Research Opportunities

Development of Novel Catalytic Systems for Stereoselective Synthesis

A primary objective in modern organic synthesis is the control of stereochemistry. For enamides like N-(1-(Naphthalen-2-YL)vinyl)acetamide, this is particularly relevant as they are precursors to chiral amines, a ubiquitous motif in pharmaceuticals. Future research will likely focus on creating catalytic systems that can control the geometry of the double bond (E/Z selectivity) during synthesis or achieve enantioselective transformations.

Recent advancements in the stereoselective cationic polymerization of vinyl ethers and N-vinylcarbazole using chiral Lewis acids, such as titanium and scandium complexes, highlight a promising avenue. nih.govrsc.org Applying this asymmetric ion-pairing (AIP) catalysis to the synthesis of polymers from this compound could yield stereoregular materials with unique helical structures. nih.gov Furthermore, developing new phosphine-mediated reductive acylation methods from the corresponding ketoxime could provide a scalable and high-yielding route to the enamide, where catalyst design could influence stereochemical outcomes. organic-chemistry.org

Catalyst TypePotential Application for this compoundKey Research GoalRelevant Findings
Chiral Lewis Acids (e.g., Sc-BOX)Stereoselective polymerizationControl of tacticity and helicity in polymersEffective in stereoselective cationic polymerization of N-vinylcarbazole. nih.gov
Chiral Brønsted AcidsEnantioselective protonation or cycloadditionsAccess to enantiopure downstream productsGeneral strategy for asymmetric catalysis involving enamine-like intermediates. acs.org
Transition Metals (e.g., Rh, Ru, Ir)Asymmetric hydrogenation or hydrofunctionalizationSynthesis of chiral amines and other functionalized naphthalene (B1677914) derivativesEstablished for asymmetric hydrogenation of various enamides. organic-chemistry.org
Photoredox/Transition Metal Dual CatalysisDirect stereoselective dehydrogenation of the saturated amide precursorAtom-economical synthesis with stereocontrolCooperative catalysis has been shown to be effective for desaturation reactions. uni-regensburg.de

Exploration of Undiscovered Reactivity Patterns and Synthetic Pathways

While enamides are known to participate in cycloadditions and other functionalizations, the specific reactivity of this compound remains largely uncharted territory. acs.orgnih.gov The electronic properties and steric hindrance imparted by the naphthalene ring could lead to novel reaction pathways. Future work should systematically investigate its participation in pericyclic reactions, transition-metal-catalyzed cross-couplings, and radical-mediated transformations.

Recent studies have shown that enamides can undergo a range of functionalizations, including inverse-electron-demand Diels-Alder reactions, [2+2] cycloadditions with arynes, and even ring deconstruction under oxidative conditions. nih.govresearchgate.net Applying these methods to this compound could provide access to complex, polycyclic nitrogen-containing scaffolds that would be difficult to synthesize otherwise. Moreover, exploring its behavior in Nazarov-type cyclizations, as observed with other enamides, could yield valuable tricyclic lactams. acs.org The development of direct N-dehydrogenation from the corresponding saturated amide to form the enamide is also an active area of research, with methods using electrophilic activation or photoredox catalysis showing promise for broad substrate scopes. nih.govuni-regensburg.de

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods from batch to continuous-flow processing offers significant advantages in terms of safety, scalability, and efficiency. nih.gov The synthesis of amides and their derivatives is an area where flow chemistry has made considerable strides. researchgate.netresearchgate.net Future efforts could focus on developing a continuous-flow synthesis for this compound, potentially starting from 2-acetylnaphthalene.

Automated synthesis platforms, which allow for high-throughput reaction screening and optimization, would be invaluable. researchgate.net Such systems could rapidly identify the optimal conditions (catalyst, solvent, temperature) for novel reactions involving this compound. For instance, the use of packed-bed reactors containing immobilized reagents or catalysts, a common strategy in flow peptide synthesis, could be adapted for the multi-step synthesis of derivatives of this compound. thieme-connect.de This approach would accelerate the discovery of new reactivity and the generation of compound libraries for biological screening. researchgate.net

Application of Advanced Spectroscopic and Structural Techniques for Complex Architectures

A deep understanding of the structure and dynamics of molecules derived from this compound is crucial for rational design. While standard NMR and IR spectroscopy are essential for basic characterization, optica.org more advanced techniques are needed to probe subtle structural features. For example, if this monomer is polymerized, solid-state NMR and advanced mass spectrometry techniques would be required to characterize the resulting polymer's microstructure and thermal degradation pathways. researchgate.net

Two-dimensional NMR techniques (COSY, HSQC, HMBC) will be critical for unambiguously assigning the structure of complex products derived from its reactions. For stereoselective reactions, the use of chiral resolving agents or analysis of X-ray crystal structures will be essential to confirm the absolute and relative stereochemistry of the products. capes.gov.br A study on β-triphenylmethyl-N-vinylacetamide, for instance, utilized X-ray crystallography to reveal how a bulky substituent influenced the crystal packing through intermolecular hydrogen bonds. capes.gov.br Similar studies on derivatives of this compound would provide fundamental insights into its solid-state architecture.

Synergistic Computational and Experimental Approaches for Mechanism Discovery

The synergy between computational modeling and experimental work is a powerful paradigm for elucidating complex reaction mechanisms. nih.gov For this compound, density functional theory (DFT) calculations can be employed to predict reaction barriers, rationalize stereochemical outcomes, and identify transient intermediates that are difficult to detect experimentally. acs.org

For example, computational studies have been instrumental in understanding the mechanism of enamine formation and reactivity, including the subtle energy differences between various conformers that dictate stereoselectivity. nih.gov Similar in silico experiments could model the cycloaddition reactions of this compound, predict its preferred reaction pathways, and guide the design of catalysts for stereoselective transformations. nih.gov Combining these theoretical predictions with in-situ reaction monitoring by NMR spectroscopy would provide a comprehensive picture of the reaction landscape, accelerating the discovery and optimization of new synthetic methods. acs.org A computational study on ynamide-mediated amide bond formation successfully elucidated the role of the carboxylic acid as a bifunctional catalyst, a finding that aligns with experimental observations and provides a deeper mechanistic understanding. rsc.org

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for preparing N-(1-(naphthalen-2-yl)vinyl)acetamide derivatives?

  • Methodological Answer : Electrochemical bromination using sodium bromide (NaBr) in a green chemistry approach is effective. For example, N-benzyl-N-(1-(naphthalen-2-yl)vinyl)acetamide (1e) is synthesized via a general procedure involving dry-loading purification with petroleum ether/ethyl acetate gradients. Yields up to 71% are achieved, validated by NMR and HRMS .
  • Key Steps :

  • Use of anhydrous conditions and controlled potential for bromination.
  • Purification via flash chromatography (e.g., 12 g silica column, 15 mL/min flow rate).

Q. How can researchers validate the structural integrity of this compound derivatives?

  • Methodological Answer : Combine NMR spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For example:

  • ¹H NMR : Peaks at δ 7.92–7.79 (aromatic protons), 5.77 (vinyl proton), and 2.14 (acetamide methyl) confirm connectivity .
  • HRMS : Match experimental [M+H]⁺ values (e.g., 380.0650) with theoretical calculations .

Q. What purification strategies are effective for isolating this compound intermediates?

  • Methodological Answer : Dry-loading flash chromatography using silica gel and gradients of petroleum ether/ethyl acetate (e.g., 100:0 to 88:12) minimizes decomposition of polar intermediates. This method achieves >95% purity for brominated derivatives .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

  • Methodological Answer : Use chiral ligands in rhodium-catalyzed hydrogenation. For example:

  • Catalyst : Pyrrolidinyl ferrocene-containing ligands (e.g., L7) enable >97% enantiomeric excess (ee) in hydrogenation of olefins .
  • Conditions : Low-temperature reactions (< 0°C) with strict moisture/oxygen exclusion to preserve stereoselectivity .

Q. What computational methods support the analysis of electronic properties in this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations reveal charge distribution and reactive sites. For example:

  • Charge Density : Carbonyl oxygen (O14) in acetamide groups shows high electron density (−0.488), influencing nucleophilic reactivity .
  • Software : Gaussian 09 with B3LYP/6-31G(d) basis set for geometry optimization .

Q. How can structural validation resolve discrepancies in crystallographic data for this compound analogs?

  • Methodological Answer : Employ SHELX software (SHELXL, SHELXS) for refinement and validation. For example:

  • Validation Metrics : Check R-factor (< 5%), ADDSYM alerts for missed symmetry, and Hirshfeld surface analysis for intermolecular interactions .
  • Case Study : Crystal structure of N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide confirmed via SHELXL refinement (R = 3.2%) .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

  • Methodological Answer : Optimize reaction stoichiometry and use redox-neutral photocatalysis. For example:

  • Photocatalyst : Ir[dF(CF3)ppy]₂(dtbbpy)PF₆ suppresses radical recombination in acyl migration reactions .
  • Quenching : Rapid cooling and addition of radical scavengers (e.g., TEMPO) terminate side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.